Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 331759-83-2
VCID: VC10287427
InChI: InChI=1S/C17H20BrN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Molecular Formula: C17H20BrN3O4
Molecular Weight: 410.3 g/mol

Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

CAS No.: 331759-83-2

Cat. No.: VC10287427

Molecular Formula: C17H20BrN3O4

Molecular Weight: 410.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate - 331759-83-2

Specification

CAS No. 331759-83-2
Molecular Formula C17H20BrN3O4
Molecular Weight 410.3 g/mol
IUPAC Name ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H20BrN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3
Standard InChI Key NFVPJKACZAQYSF-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Canonical SMILES CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, reflects its three core components:

  • A dioxopyrrolidine ring (2,5-dioxopyrrolidin-3-yl) providing rigidity and hydrogen-bonding capacity.

  • A piperazine ring (piperazine-1-carboxylate) contributing to solubility and pharmacophore interactions.

  • A 4-bromophenyl group introducing halogen-mediated electronic effects and steric bulk.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₇H₂₀BrN₃O₄
Molecular Weight410.3 g/mol
logP (Partition Coefficient)~3.7 (estimated via analogs)
Hydrogen Bond Acceptors7
Polar Surface Area75.7 Ų

The bromine atom at the para position of the phenyl ring enhances electrophilicity, potentially influencing reactivity in cross-coupling reactions . The ethyl ester group at the piperazine terminus balances lipophilicity and metabolic stability .

Synthesis and Preparation

The synthesis involves multi-step organic transformations, as inferred from analogous compounds in the literature :

Step 1: Formation of the Dioxopyrrolidine Core

A pyrrolidine precursor undergoes oxidation with a strong oxidizing agent (e.g., KMnO₄ or RuO₄) to introduce the 2,5-diketone functionality. Bromine incorporation likely occurs via electrophilic aromatic substitution or Suzuki-Miyaura coupling .

Step 2: Piperazine Ring Functionalization

The piperazine ring is introduced through nucleophilic substitution. For example, benzyl-protected piperazine derivatives (e.g., benzyl 4-(4-bromophenyl)piperazine-1-carboxylate) are synthesized using Ullmann or Buchwald-Hartwig coupling, followed by deprotection .

Step 3: Esterification

Ethyl chloroformate reacts with the secondary amine of the piperazine under basic conditions (e.g., triethylamine) to yield the final carboxylate.

Table 2: Comparative Yields of Analogous Syntheses

CompoundYieldMethod
Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate82%Ullmann coupling
Ethyl 1'-[4-(butoxycarbonyl)phenyl]bipiperidine89%Nucleophilic substitution

Deprotection strategies, such as using 2-mercaptoethanol , are critical for avoiding side reactions during synthesis.

CompoundTargetIC₅₀/EC₅₀
1-(4-Bromophenyl)piperazine5-HT₂ₐ Receptor120 nM
Ethyl 4-(4-trifluoromethylphenyl)piperazineD₂ Receptor85 nM

The bromine atom’s electron-withdrawing effect may enhance binding to enzymatic pockets, though metabolic stability remains a challenge due to ester hydrolysis .

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparisons

ParameterTarget CompoundEthyl Bipiperidine Analog
Molecular Weight410.3 g/mol513.63 g/mol
logP3.73.72
Key Substituent4-Bromophenyl4-(Butoxycarbonyl)phenyl
Synthetic ComplexityModerateHigh

The bipiperidine analog’s higher molecular weight and butoxy group improve blood-brain barrier penetration but reduce aqueous solubility .

Research Applications and Future Directions

  • Catalysis: The bromophenyl group serves as a directing group in Pd-catalyzed cross-couplings, enabling access to biaryl scaffolds .

  • Drug Discovery: Hybridization with quinazoline or β-lactam motifs could yield dual-action antimicrobial agents.

  • Material Science: Incorporation into metal-organic frameworks (MOFs) may exploit its rigid geometry for gas storage .

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